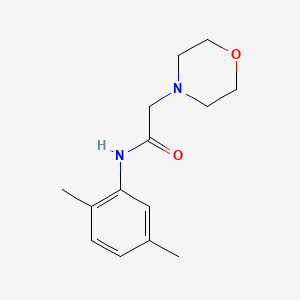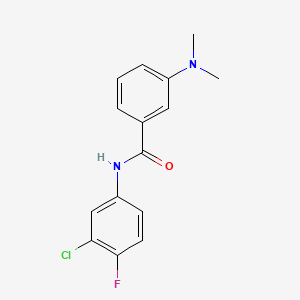
N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis Process : A study by (Samreen Gul et al., 2017) describes the synthesis of related acetamide derivatives. They were prepared through a multi-step process involving esterification, conversion to hydrazides, and subsequent reactions to form the desired acetamide compounds.
Derivatives Synthesis : Another approach is seen in the work by (D. S. Mansuroğlu et al., 2008), where similar acetamides were synthesized and characterized, including their nickel and copper complexes.
Molecular Structure Analysis
Crystal Structure : The study of the crystal structure of related compounds is essential for understanding the molecular structure. (Yakup Baran et al., 2011) analyzed the crystal structure of N-(acetamide) morpholinium bromide, providing insights into intermolecular hydrogen bonds and crystal system.
Structural Properties : Research by (V. Arjunan et al., 2012) on similar dimethylphenyl-acetamide compounds utilized spectroscopic investigations and quantum chemical studies to understand the structural and thermodynamical characteristics.
Chemical Reactions and Properties
Reaction Mechanisms : A study on the reactions of related carbonyl compounds in basic solutions by (K. Bowden et al., 1997) provides insights into the reaction mechanisms and kinetics of similar acetamide compounds.
Antimicrobial Evaluation : The antimicrobial properties of similar compounds were evaluated in a study by (V. Kanagarajan et al., 2010), which synthesized and tested acetamides for their antibacterial and antifungal activities.
Physical Properties Analysis
Spectroscopic Properties : The spectroscopic analysis of N-(acetamide) morpholinium, as discussed by (Yakup Baran et al., 2011), provides valuable information on the physical properties of similar compounds.
Molecular Docking and Vibrational Study : The molecular docking and vibrational spectroscopy of related compounds, as investigated by (A. El-Azab et al., 2016), offer insights into the electronic structure and potential biological interactions.
Chemical Properties Analysis
Biological Screening : Studies like that of (A. Rehman et al., 2013) on sulfanyl acetamide derivatives provide an understanding of the chemical properties, including their enzymatic interactions and potential biological activities.
In Vitro Evaluation : The in vitro evaluation of biolabile acetamides, as performed in the research by (V. Kanagarajan et al., 2010), sheds light on the chemical properties and efficacy of similar compounds against various strains.
科学的研究の応用
Antifungal Applications
One study discovered that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including those with structural similarities to N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide, act as broad-spectrum antifungal agents. These compounds demonstrated significant antifungal activity against Candida species and Aspergillus species, with optimization leading to compounds like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showing promise against a range of fungi including molds and dermatophytes. The compounds were characterized by improved plasmatic stability and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, highlighting their potential as antifungal therapeutics (Bardiot et al., 2015).
Structural Studies and Potential Pesticide Applications
Research into the structural aspects of amide-containing isoquinoline derivatives, which share functional groups with N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide, has revealed their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds also demonstrated enhanced fluorescence emission when forming host–guest complexes, suggesting potential applications in materials science and as bioimaging agents (Karmakar et al., 2007).
Antimicrobial and Hemolytic Activity
A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their potential as antimicrobial agents. These compounds showed varying degrees of activity against selected microbial species, with certain derivatives demonstrating potent antimicrobial properties. The research suggests these compounds could be explored further for antimicrobial applications, although some showed higher cytotoxicity, indicating a need for careful evaluation of their therapeutic potential (Gul et al., 2017).
Analgesic and Anti-Inflammatory Applications
Another area of research focuses on the analgesic and anti-inflammatory properties of compounds structurally related to N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide. For instance, the study of 5-benzylidenerhodanine-3-acetamides revealed their inhibitory activities against acetylcholinesterase, suggesting potential applications in pain management and inflammation control. Modifications in the amide part and substitutions on the benzylidene moiety affected the anti-AChE activity, indicating the importance of structural optimization for enhanced therapeutic effects (Shafii et al., 2015).
作用機序
Target of Action
A related compound, vesicular monoamine transporter 2 (vmat2) inhibitors, has been studied extensively . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .
Mode of Action
Vmat2 inhibitors, which may share similar mechanisms, work by reducing dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
Vmat2 inhibitors, which may share similar mechanisms, affect dopamine neurotransmission . By reducing dopamine release, VMAT2 inhibition results in stronger “stop” signals and weaker “go” signals in the motor striatum .
Pharmacokinetics
In general, pharmacokinetics refers to the study of the time course of drug concentrations in the body, and can be separated into components describing the absorption, distribution, metabolism, and excretion of a drug, often abbreviated as ADME .
Result of Action
Vmat2 inhibitors, which may share similar mechanisms, have robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Action Environment
It is known that various factors such as genetic variations, diet, and other environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs .
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-3-4-12(2)13(9-11)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXAMXAAZXQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)